5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antibacterial, antifungal, and antiviral properties . This compound has been studied for its potential in inhibiting ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis .
Preparation Methods
The synthesis of 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone typically involves the reaction of 5-phenoxycarbonyloxy-1-formylisoquinoline with thiosemicarbazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone involves the inhibition of ribonucleoside diphosphate reductase, an enzyme essential for DNA synthesis . This inhibition is achieved through the formation of a complex with the enzyme, leading to both reversible and irreversible inhibition . The compound interferes with the incorporation of cytidine into deoxyribonucleotides and DNA, thereby disrupting DNA synthesis and cell proliferation .
Comparison with Similar Compounds
5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone can be compared with other similar compounds such as:
- 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone
- 5-Phenoxycarbonyloxy-2-formylpyridine thiosemicarbazone
- 1-Formylisoquinoline thiosemicarbazone
These compounds share similar structural features and biological activities but differ in their potency and specific interactions with molecular targets . For instance, 1-formylisoquinoline thiosemicarbazone is a more potent inhibitor of ribonucleoside diphosphate reductase compared to this compound .
Properties
CAS No. |
37102-50-4 |
---|---|
Molecular Formula |
C18H14N4O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-5-yl] phenyl carbonate |
InChI |
InChI=1S/C18H14N4O3S/c19-17(26)22-21-11-15-13-7-4-8-16(14(13)9-10-20-15)25-18(23)24-12-5-2-1-3-6-12/h1-11H,(H3,19,22,26)/b21-11+ |
InChI Key |
BYMKGGPVXGMJOX-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=C2C=CN=C3/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=C2C=CN=C3C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.